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Compound of Interest

Compound Name:
4-(2-Amino-4-

methylphenyl)piperazin-2-one

CAS No.: 1097785-67-5

Cat. No.: B1386267

Get Quote

Technical Support Center: Piperazine Scaffold Optimization Current Status: Operational | Topic:

Mitigating Off-Target Effects in Substituted Piperazines

Welcome to the Piperazine Optimization Hub
User Profile: Medicinal Chemist / Lead Optimization Scientist Subject: Troubleshooting

promiscuity, toxicity, and metabolic instability in piperazine-containing leads.

Executive Summary: The piperazine ring is a "privileged scaffold" in drug discovery, present in

blockbusters like Imatinib and Sildenafil. However, its dual-nitrogen architecture often

introduces specific liabilities: hERG inhibition (cardiotoxicity), phospholipidosis (lysosomal

accumulation), and reactive metabolite formation (bioactivation). This guide provides

mechanistic troubleshooting to retain potency while dialing out these off-target effects.

Module 1: Cardiotoxicity & hERG Inhibition
Problem: My piperazine analog shows potent hERG inhibition (
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) in patch-clamp assays. Root Cause: The basic nitrogen (N4) often becomes protonated at
physiological pH, forming a cation that interacts via

-cation stacking with the Tyr652 and Phe656 residues inside the hERG channel pore.

Troubleshooting Protocol
Q1: How do I reduce hERG affinity without losing target potency? A: You must lower the

basicity of the distal nitrogen (N4) or disrupt the lipophilic pharmacophore.

Strategy A: pKa Modulation (The "Basicity" Lever) The most effective strategy is to lower the

pKa of the basic amine below 7.5-8.0, reducing the fraction of positively charged species at

physiological pH.

Modification pKa (Approx) Mechanism

N-Acylation / Sulfonylation -3 to -5 units

Converts amine to

amide/sulfonamide (removes

basicity entirely).

-Fluorination -1.5 to -2.0 units
Inductive electron withdrawal

reduces N-lone pair availability.

Oxygen Insertion (Morpholine) -2.0 units

Replaces piperazine with

morpholine (bioisostere with

lower pKa).

Electron-Deficient Aryl -1.0 to -3.0 units
Attaching a pyridine/pyrimidine

instead of phenyl at N4.

Strategy B: Steric Shielding Introduce steric bulk adjacent to the basic nitrogen to prevent it

from entering the narrow hERG pore.

Action: Add a methyl group at the C3 or C5 position of the piperazine ring.

Result: This creates a "twisted" conformation that clashes with hERG residues but often

preserves target binding if the pocket is tolerant.

Visual Guide: hERG Mitigation Decision Tree
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High hERG Inhibition detected

Is the basic amine pKa > 8.0?

Is the basic N essential for Target Binding?

Yes

STRATEGY 3: Reduce LogP
(Add Polar Groups to Periphery)

No (pKa is low)

STRATEGY 1: Reduce Basicity
(Add F, use Pyridine, or Amide)

No (H-bond only)

STRATEGY 2: Steric Shielding
(Add Methyl at C3/C5)

Yes (Salt bridge required)

Click to download full resolution via product page

Caption: Logical workflow for structural modification of piperazines to reduce hERG liability

based on basicity and pharmacophore requirements.

Module 2: Reactive Metabolites (Bioactivation)
Problem: My compound shows time-dependent inhibition (TDI) of CYPs or forms glutathione

adducts. Root Cause: The piperazine ring is susceptible to oxidative bioactivation. CYP450

enzymes (typically CYP3A4 or CYP2D6) can oxidize the

-carbon, leading to an unstable carbinolamine, which dehydrates to a reactive iminium ion or
quinone-imine species. These electrophiles covalently bind to proteins (toxicity) or DNA
(genotoxicity).

Diagnostic Workflow
Q2: How do I confirm if the piperazine ring is the source of bioactivation? A: Run a Cyanide

Trapping Assay in human liver microsomes (HLM).

Protocol: Incubate compound + HLM + NADPH + Potassium Cyanide (KCN).
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Detection: Analyze via LC-MS/MS.

Signature: A mass shift of +27 Da (addition of CN group) indicates the trapping of an iminium

intermediate derived from the piperazine ring [1].

Prevention Strategies
Block the Metabolic Soft Spot: The

-carbons (C2/C6) are the primary sites of oxidation.

Fix: Introduce gem-dimethyl groups or a spiro-cycle at the C2 position. This sterically

hinders CYP approach and removes abstractable protons.

Electronic Deactivation:

Fix: Replace the N-alkyl group with an electron-withdrawing group (e.g., acetyl, sulfonyl, or

fluorinated alkyl). This raises the oxidation potential of the nitrogen lone pair, making the

initial single-electron transfer (SET) step more difficult.

Visual Guide: Mechanism of Piperazine Bioactivation
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Caption: The oxidative pathway converting piperazines into reactive iminium species, showing

both the toxicological outcome and the diagnostic trapping method [1].[1][2][3][4][5]

Module 3: Phospholipidosis (PLD)
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Problem: Electron microscopy reveals "lamellar bodies" in lysosomes, or the in vitro PLD assay

is positive. Root Cause: Substituted piperazines often fit the profile of Cationic Amphiphilic

Drugs (CADs). They possess a hydrophobic ring system and a basic amine (cationic at pH 4-5

within the lysosome). This allows them to penetrate the lysosome, become protonated

(trapped), and complex with phospholipids, inhibiting their degradation.

Risk Assessment Matrix
Q3: Can I predict PLD risk before synthesis? A: Yes. Use the calculated physicochemical

properties. A widely accepted predictive rule for PLD risk is:

[6]

If the sum of squares exceeds 110, the risk of PLD is high (>70%) [2].

Parameter Target Range Rationale

pKa (Most Basic N)
Reduces lysosomal trapping

(lysosomal pH ~4.5).

ClogP
Reduces affinity for the

phospholipid bilayer.

Total Basic Centers Limit to 1

Multiple basic nitrogens

exponentially increase PLD

risk.

Mitigation Protocol:

Reduce Lipophilicity: Add polar groups (hydroxyl, sulfone) to the aryl substituents attached to

the piperazine.

Reduce Basicity: As described in Module 1, use electron-withdrawing groups near the

nitrogen.[7] Replacing a piperidine with a piperazine often lowers pKa by ~2 units, which can

be sufficient to move a compound out of the "CAD" danger zone [2].

Module 4: Promiscuity (GPCR Selectivity)
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Problem: My piperazine hits the target but also binds to Dopamine (D2), Serotonin (5-HT), or

Adrenergic (

1) receptors. Root Cause: The N-arylpiperazine moiety is a "privileged structure" for aminergic
GPCRs. The flexibility of the piperazine ring (chair/boat interconversion) allows it to adopt
conformations that fit multiple receptor pockets.

Selectivity Engineering
Q4: How do I clean up the off-target profile? A:Conformational Restriction. By locking the

piperazine into a specific geometry, you can discriminate between the target and off-targets.

Experimental Approaches:

Bridged Piperazines: Use 2,5-diazabicyclo[2.2.1]heptane scaffolds. This locks the ring in a

specific boat-like or chair-like conformation.

C-Substituents: Introducing a methyl group at C2 or C3 restricts the rotation of the N-aryl

bond and locks the ring pucker preference.

Example: 2-methylpiperazines often show superior selectivity profiles compared to

unsubstituted analogs due to the "equatorial preference" of the methyl group, which forces

a specific vector for the N-substituents [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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